molecular formula C12H19N5 B1444233 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine CAS No. 1497300-19-2

1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine

Cat. No.: B1444233
CAS No.: 1497300-19-2
M. Wt: 233.31 g/mol
InChI Key: YNGQCAJJLXNVKO-UHFFFAOYSA-N
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Description

1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine is a chemical compound with the molecular formula C12H19N5. It is known for its unique structure, which includes a cyclopropane ring attached to a piperazine ring that is further substituted with a pyrimidine group.

Preparation Methods

The synthesis of 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine has been investigated for its role as a pharmacological agent targeting various receptors and enzymes. Its structural characteristics allow it to interact effectively with biological targets, which can lead to the development of new therapeutic agents.

Potential Targets :

  • Dihydrofolate Reductase (DHFR) : Compounds similar in structure have shown efficacy against DHFR, a key enzyme in folate metabolism, which is crucial for DNA synthesis and repair .

Neurological Research

Research has indicated that derivatives of this compound may act as antagonists for muscarinic receptors, particularly M4 receptors, which are implicated in neurological disorders such as schizophrenia and Alzheimer's disease. The modulation of these receptors can lead to significant therapeutic outcomes in managing symptoms associated with these conditions .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of pyrimidine derivatives similar to this compound. The compound exhibited cytotoxic effects against various cancer cell lines by inhibiting proliferation and inducing apoptosis. The mechanism involved the disruption of cellular signaling pathways critical for tumor growth .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of related compounds. The studies demonstrated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
AnticancerVarious cancer cell linesCytotoxicity and apoptosis
Neurological DisordersMuscarinic M4 receptorSymptom management
AntimicrobialBacterial strainsInhibition of bacterial growth

Mechanism of Action

The mechanism of action of 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, a compound with the molecular formula C12H19N5 and a molecular weight of 233.32 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse scientific literature.

  • IUPAC Name : 1-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]cyclopropan-1-amine
  • CAS Number : 1497300-19-2
  • PubChem CID : 65458878

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The methods may include:

  • Formation of the piperazine ring.
  • Alkylation with pyrimidine derivatives.
  • Cyclopropanation to introduce the cyclopropane moiety.

Antidepressant Effects

Recent studies have indicated that compounds structurally related to this compound exhibit significant serotonin (5-HT) reuptake inhibition, which is a critical mechanism in the treatment of depression. For instance, a related compound demonstrated potent activity in reducing immobility times in the forced swimming test (FST), suggesting antidepressant properties .

Case Studies and Research Findings

StudyFindings
Antidepressant Study A related compound was shown to significantly reduce serotonin depletion in animal models, indicating potential for treating mood disorders .
Cancer Inhibition Research on piperazine derivatives indicates that they may act as inhibitors of key oncogenic pathways, although direct studies on this compound are still needed .
Pharmacokinetics Preliminary data suggest favorable pharmacokinetic properties for similar compounds, including stability in liver microsomes .

The proposed mechanism of action for this compound involves modulation of neurotransmitter systems and potential kinase inhibition, which are crucial for its antidepressant and anticancer effects. Further elucidation of its specific targets is necessary to fully understand its biological activity.

Properties

IUPAC Name

1-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c13-12(2-3-12)10-16-6-8-17(9-7-16)11-14-4-1-5-15-11/h1,4-5H,2-3,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGQCAJJLXNVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN2CCN(CC2)C3=NC=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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